N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide

Medicinal Chemistry CCR5 Antagonist Physicochemical Differentiation

CCR5 antagonist programs face limited chemotype diversity, with most tool compounds relying on charged tertiary amines or quaternary ammonium motifs that dominate receptor interactions. This neutral sulfonamide-acetamide CCR5 antagonist (CAS 2194848-56-9) eliminates the permanent cationic charge, enabling: - Competitive binding assays to dissect ionic vs. non-ionic contributions to CCR5 ligand recognition - Ester/carbamate prodrug strategies via the terminal hydroxyethoxy group, inaccessible in maraviroc or TAK-779 - Orthogonal biophysical screening (SPR, ITC, STD-NMR) with favorable MW (356 Da) for fragment-based campaigns Supplied in 1-10 mg standard packs with bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C16H24N2O5S
Molecular Weight 356.44
CAS No. 2194848-56-9
Cat. No. B2393948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide
CAS2194848-56-9
Molecular FormulaC16H24N2O5S
Molecular Weight356.44
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO
InChIInChI=1S/C16H24N2O5S/c1-13(20)18-14-4-6-15(7-5-14)24(21,22)17-12-16(23-11-10-19)8-2-3-9-16/h4-7,17,19H,2-3,8-12H2,1H3,(H,18,20)
InChIKeyGUNAXWHWVFZDPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2194848-56-9: Sulfonamide-Acetamide CCR5 Antagonist


N-(4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)phenyl)acetamide (CAS 2194848-56-9; molecular formula C₁₆H₂₄N₂O₅S; MW 356.44 g/mol) is a synthetic small molecule classified as a CCR5 (C-C chemokine receptor type 5) antagonist [1][2]. It belongs to the sulfonamide-acetamide class and features a 1-(2-hydroxyethoxy)cyclopentylmethyl group linked via a sulfamoyl (–SO₂NH–) bridge to a para-acetamidophenyl ring [1]. Preliminary pharmacological screening indicates potential applicability in CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and COPD [2].

Neutral sulfamoyl-acetamide CCR5 antagonist chemotype for pathway studies
Hydroxyethoxy-cyclopentyl pharmacophore — distinct from charged quaternary ammonium or tropane amine series
Pre-characterized screening compound — reported >90% purity with LCMS/NMR QC

Why Generic Substitution Fails for CAS 2194848-56-9


Although multiple CCR5 antagonist chemotypes exist (e.g., maraviroc, a tropane-based tertiary amine; TAK-779, a quaternary ammonium anilide; vicriviroc, a piperazinyl-piperidine), direct substitution among them is not pharmacologically supported. CAS 2194848-56-9 incorporates a neutral hydroxyethoxy-cyclopentyl sulfamoyl group rather than a charged quaternary ammonium moiety (as in TAK-779) or a basic tertiary amine (as in maraviroc), predicting distinct receptor interaction kinetics, ligand-binding pose, and physicochemical absorption profiles [1][2]. Small structural alterations in the CCR5 antagonist chemotype are known to cause >1000-fold shifts in IC₅₀, alterations in insurmountable antagonism behavior, and divergent antiviral efficacy against R5-tropic HIV-1 isolates. These known class effects preclude the assumption that any CCR5 antagonist can replicate the specific biological outcome of another without explicit experimental confirmation [1].

This Compound Neutral sulfamoyl group; hydroxyethoxy terminus; no permanent charge
vs
Maraviroc / TAK-779 Charged quaternary ammonium or basic tertiary amine; distinct binding pose predicted
Charge-state difference may shift receptor interaction kinetics — class-level SAR suggests >100-fold affinity variation between neutral and cationic CCR5 ligands; direct binding equivalence should not be assumed.
Lipophilicity gap of ~4 log units versus maraviroc may alter tissue distribution and off-target engagement profiles; substitution without experimental validation may confound SAR interpretation.

Quantitative Evidence: CAS 2194848-56-9 vs. CCR5 Antagonist Comparators


Molecular Formula & Exact Mass vs. Maraviroc & TAK-779

The target compound possesses a molecular formula of C₁₆H₂₄N₂O₅S (exact mass 356.14059304 Da) [1], which is fundamentally distinct from the tropane-based maraviroc (C₂₉H₄₁F₂N₅O; exact mass ~513.33 Da) and the quaternary ammonium anilide TAK-779 (C₃₃H₃₉ClN₂O₂; exact mass of free base ~530.29 Da) [2]. The lower molecular weight and absence of halogen atoms in CAS 2194848-56-9 predict improved ligand efficiency metrics (LE ≈ 0.30–0.40 kcal/mol per heavy atom for typical CCR5 ligands of this size range) compared to maraviroc (LE ≈ 0.27) . The five-oxygen/sulfur composition confers a hydrogen bond acceptor count of 6 [1], contrasting with maraviroc (8 HBA without fluorine count) and TAK-779 (3 HBA). This differential HBA count directly impacts aqueous solubility, permeability, and protein-binding free energy components [1]. Direct experimental comparative binding data for CAS 2194848-56-9 versus maraviroc or TAK-779 in identical assay conditions are not publicly available as of the search date; however, the molecular property divergence exceeds commonly accepted thresholds for bioisosteric equivalence (ΔMW > 50 Da; ΔHBA > 2) [1].

Molecular Architecture
Class-level inference
C₁₆H₂₄N₂O₅S · 356.14 Da · 6 HBA
vs Maraviroc: 513 Da, 8 HBA (−157 Da, −2 HBA)
vs TAK-779: 530 Da, 3 HBA (−174 Da, +3 HBA)
Supports distinct physicochemical-class selection for SAR exploration
No common assay data available; computed comparison only
Medicinal Chemistry CCR5 Antagonist Physicochemical Differentiation

Lipophilicity and TPSA vs. Maraviroc

CAS 2194848-56-9 exhibits a computed XLogP3 of 0.3 and a TPSA of 113 Ų [1], which places the compound squarely within the Central Nervous System (CNS) drug-like or oral drug-like space (XLogP3 ≤ 3; TPSA ≤ 140 Ų) per multiple property filters. In contrast, maraviroc has a predicted logP of approximately 4.1–4.5 and a TPSA of ~64 Ų [2], while TAK-779 (zwitterionic quaternary ammonium) has a much lower predicted logP (calculated logD₇.₄ ≈ 1.5) and a TPSA of ~41 Ų [3]. The target compound's XLogP3 of 0.3 indicates approximately 3.8–4.2 log units lower lipophilicity than maraviroc, translating to a theoretical ~6000-fold lower octanol-water partition coefficient. This level of lipophilicity divergence corresponds to predicted differences in plasma protein binding, volume of distribution, metabolic clearance pathways (CYP3A4 vs. CYP2D6/CYP2C9 preference), and passive membrane permeability rate constants. In the context of CCR5 antagonist selection, this property profile suggests that CAS 2194848-56-9 may exhibit different tissue distribution and off-target promiscuity patterns compared to the more lipophilic maraviroc.

Lipophilicity & TPSA
Class-level inference
XLogP3 0.3 · TPSA 113 Ų
Maraviroc: XLogP ~4.3, TPSA ~64 Ų (Δ −4.0 log units)
TAK-779: logD₇.₄ ~1.5, TPSA ~41 Ų
Supports hydrophilicity-driven ADME and off-target profiling studies
Computed XLogP3; experimental logD not available
Drug-Like Properties Lipophilicity Permeability Prediction

Functional Group Architecture: Neutral vs. Charged Motifs

The sulfamoyl (–SO₂NH–) linker in CAS 2194848-56-9 is a pharmacophoric replacement for the amide (–CONH–) or sulfonamide (–SO₂NH–) groups found in Takeda anilide series compounds. The 1-(2-hydroxyethoxy)cyclopentyl substituent provides a neutral, hydrogen-bond-capable terminal group, differing fundamentally from the quaternary ammonium cation that is essential for sub-nanomolar CCR5 binding in TAK-779 and the optimized anilide series (IC₅₀ = 0.1–1.4 nM) [1][2]. Published SAR for the Takeda anilide CCR5 antagonist series demonstrates that removal of the quaternary ammonium charge reduces CCR5 binding affinity by 100- to >1000-fold, and conversion to a neutral sulfamoyl analog typically yields compounds with IC₅₀ values in the 100–5000 nM range [1]. The target compound's neutral sulfamoyl architecture is therefore predicted to exhibit moderate CCR5 affinity (IC₅₀ ~100–5000 nM, class-level inference) rather than the sub-nanomolar potency of charged analogs. However, neutral CCR5 ligands may evade the hERG channel blockade and phospholipidosis liabilities commonly associated with cationic amphiphilic CCR5 antagonists [3]. The hydroxyethoxy group also introduces a site for potential prodrug derivatization via esterification, a synthetic handle absent in maraviroc and TAK-779.

Charge-State Architecture
Class-level inference
Neutral sulfamoyl · 3 HBD · no permanent charge
TAK-779 series: quaternary ammonium (+1), 0 HBD on terminus
Published SAR: charge removal reduces affinity >100-fold
May support ionic-interaction dissection in CCR5 binding-mode research
No direct binding data for this compound; class-level prediction
Receptor-Ligand Interaction CCR5 Binding Mode Structure-Activity Relationship

Purity & Quality Control Benchmarks

Commercial sourcing data indicate that CAS 2194848-56-9 is available through Life Chemicals (Catalog F6571-2483) with a documented minimum purity standard of >90% as confirmed by LCMS and/or 400 MHz ¹H NMR [1]. This purity specification aligns with the industry-standard quality control tier for early discovery screening libraries (typically ≥90% purity by LCMS). In contrast, proprietary CCR5 antagonist candidates or custom-synthesized anilide analogs often require independent analytical verification and multi-step purification, which can introduce batch-to-batch variability and increase procurement lead time by 4–12 weeks. The availability of a pre-qualified, analytically characterized stock enables immediate use in biochemical and cell-based assays without additional purification or characterization steps [1]. The compound is supplied in controlled quantity formats (e.g., 2 µmol aliquots), supporting dose-response and replicate experimental designs without the need for large-scale custom synthesis [1].

Purity & QC
Reported
>90% purity · LCMS and/or 400 MHz ¹H NMR
Supplier: Life Chemicals F6571-2483; 2 µmol aliquot format
Supports immediate use in screening assays without additional purification
Supplier specification; independent COA not reviewed
Compound Procurement Quality Control Reproducibility

Application Scenarios for CAS 2194848-56-9


Neutral CCR5 Antagonist Binding Mode Probe

The absence of a permanent cationic charge distinguishes CAS 2194848-56-9 from the quaternary ammonium and tropane amine CCR5 antagonist chemotypes. This structural feature enables competitive binding and functional assays (e.g., [¹²⁵I]-RANTES displacement; Ca²⁺ flux inhibition) to dissect the contribution of ionic interactions to CCR5 ligand recognition. Comparative studies against maraviroc (IC₅₀ 3.3–7.2 nM) and TAK-779 (IC₅₀ 1.4 nM) can quantify the affinity penalty associated with neutral sulfamoyl replacement and inform designs for hERG-sparing or CNS-accessible CCR5 ligands [1][2].

Hydroxyethoxy Prodrug Optimization Starting Point

The terminal hydroxyethoxy group provides a synthetic handle for ester- or carbamate-based prodrug strategies that are not accessible in maraviroc (no free hydroxyl) or TAK-779 (quaternary ammonium). This feature supports exploration of phosphate ester prodrugs for enhanced aqueous solubility and oral bioavailability in preclinical pharmacokinetic studies. The moderate XLogP3 (0.3) and TPSA (113 Ų) also position the compound favorably for blood-brain barrier penetration assessment in CNS HIV reservoir studies [1].

Structural Biology & Biophysical Binding Characterization

With a molecular weight of 356 Da and 24 heavy atoms, CAS 2194848-56-9 is amenable to ligand-observed NMR (WaterLOGSY, STD-NMR, ¹⁹F-NMR if fluorinated analogs are pursued), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) experiments for thermodynamic binding analysis to purified CCR5 receptor constructs. Its size and polarity profile are within the optimal range for fragment-based or fragment-elaboration screening campaigns, complementing the larger maraviroc (514 Da) and TAK-779 (531 Da) chemotypes in orthogonal biophysical assay panels [1].

HIV-1 Entry Inhibition & Resistance Profiling

The compound's predicted CCR5 antagonist activity supports evaluation in established HIV-1 entry inhibition assays using R5-tropic laboratory strains (e.g., Ba-L, JR-FL) and clinical isolates in PBMC or MAGI-CCR5 cell-based systems. Its structurally differentiated chemotype may exhibit a distinct resistance profile compared to maraviroc, making it valuable for cross-resistance screening panels in antiretroviral drug discovery programs targeting CCR5-tropic HIV-1 variants [2].

Application
Selection Property
Validation Focus
CCR5 binding-mode research
Neutral charge-state architecture
Competitive binding assay comparison vs cationic antagonists
Prodrug derivatization studies
Hydroxyethoxy synthetic handle
Solubility and permeability assessment in preclinical models
Biophysical binding analysis
Fragment-compatible molecular size (356 Da)
NMR/SPR/ITC thermodynamic binding characterization
HIV-1 entry inhibition screening
Structurally distinct chemotype
Cross-resistance panel profiling with R5-tropic viral strains
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